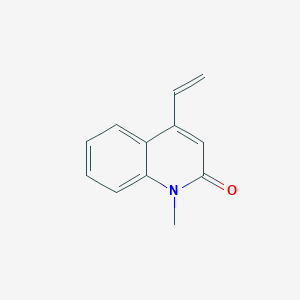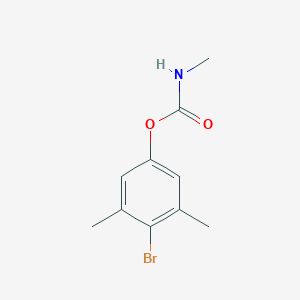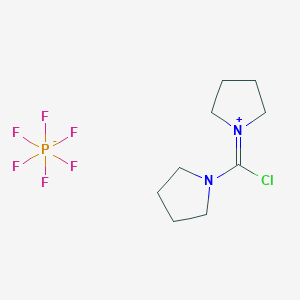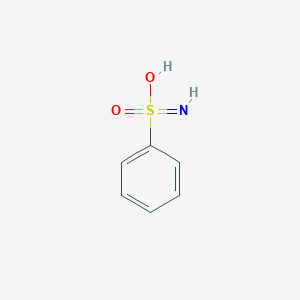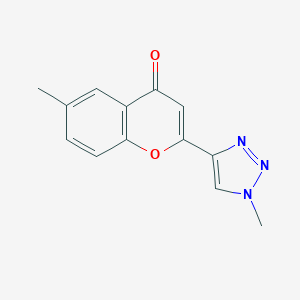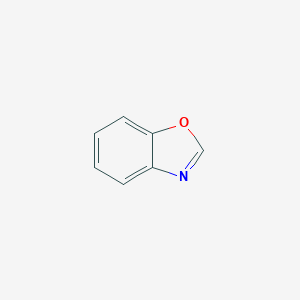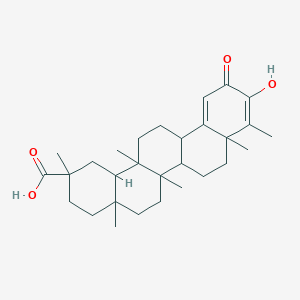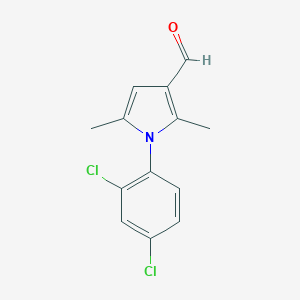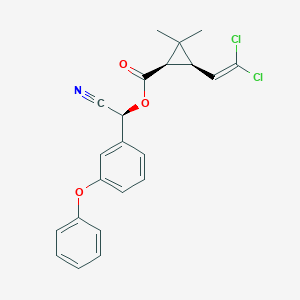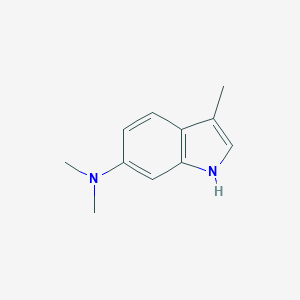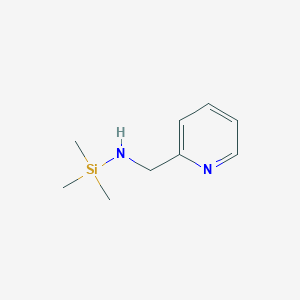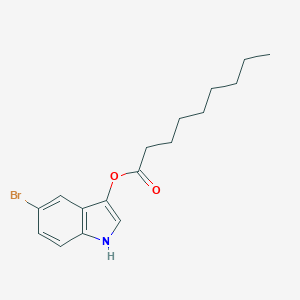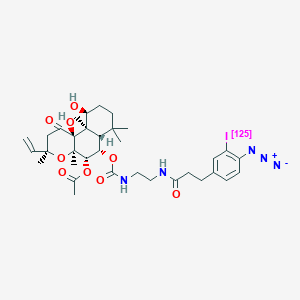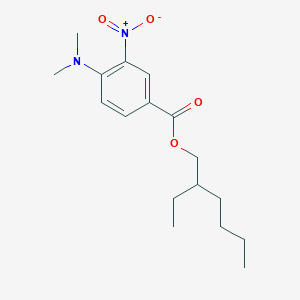
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate, commonly known as Octocrylene, is a chemical compound widely used in the production of sunscreens and other cosmetic products. It is an organic compound that belongs to the family of benzophenones, which are known for their ability to absorb UV radiation. Octocrylene is a popular ingredient in sunscreens due to its ability to protect the skin from both UVA and UVB radiation.
Wirkmechanismus
Octocrylene works by absorbing UV radiation and converting it into heat energy. It does not block UV radiation but rather absorbs it and converts it into a less harmful form of energy. Octocrylene is also known to stabilize other UV filters, which enhances their effectiveness.
Biochemische Und Physiologische Effekte
Octocrylene has been shown to have minimal toxicity and is generally considered safe for use in cosmetic products. However, some studies have suggested that Octocrylene may have estrogenic effects, which could potentially lead to hormonal imbalances. More research is needed to fully understand the long-term effects of Octocrylene on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Octocrylene is a widely used ingredient in sunscreen and cosmetic products, making it readily available for lab experiments. It is also relatively inexpensive and easy to synthesize. However, Octocrylene has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Octocrylene. One area of interest is the development of new methods for synthesizing Octocrylene that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Octocrylene, such as in the treatment of skin cancer. Finally, more research is needed to fully understand the long-term effects of Octocrylene on human health, particularly with regard to its potential estrogenic effects.
Synthesemethoden
Octocrylene is synthesized through the reaction of 3-nitrobenzoyl chloride with 2-ethylhexanol and dimethylamine. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation and recrystallization to obtain pure Octocrylene.
Wissenschaftliche Forschungsanwendungen
Octocrylene has been extensively studied for its ability to protect the skin from UV radiation. It is commonly used in the production of sunscreens due to its ability to absorb both UVA and UVB radiation. Octocrylene has also been studied for its potential use in the treatment of skin cancer. Studies have shown that Octocrylene can inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
134682-95-4 |
|---|---|
Produktname |
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
Molekularformel |
C17H26N2O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C17H26N2O4/c1-5-7-8-13(6-2)12-23-17(20)14-9-10-15(18(3)4)16(11-14)19(21)22/h9-11,13H,5-8,12H2,1-4H3 |
InChI-Schlüssel |
GFQKECYCADMIJF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



